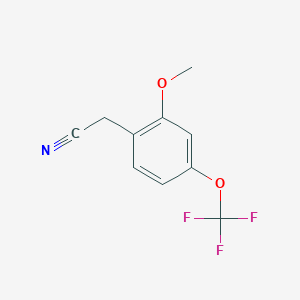
2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile is a chemical that falls within the broader category of phenylacetonitriles. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The specific substitution pattern on the aromatic ring of this compound suggests that it may have unique properties and reactivity that could be exploited for specialized applications.
Synthesis Analysis
The synthesis of phenylacetonitriles, including those with methoxy and trifluoromethoxy substituents, can be achieved through a controlled conversion process. A study demonstrates a mild, efficient, and practical method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride. This reaction can be extended to synthesize corresponding phenylacetonitriles by including triethylphosphine . This method could potentially be adapted to synthesize this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of this compound, the general structure of phenylacetonitriles can be inferred. These molecules typically consist of a benzene ring substituted with various functional groups that influence their chemical behavior. The presence of electron-donating methoxy groups and the electron-withdrawing trifluoromethoxy group would affect the electron density distribution in the molecule, potentially impacting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound. However, the Friedel-Crafts alkylation reaction catalyzed by trifluoromethanesulfonic acid in acetonitrile is mentioned as a method to synthesize di- or triarylmethanes from 1,2,4-trimethoxybenzene and aldehydes or benzylic alcohols . This type of reaction could be relevant for modifying the structure of this compound or for synthesizing related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the synthesis and physicochemical properties of related compounds, such as 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles, have been studied. These compounds have shown potential pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties . The presence of methoxy and trifluoromethoxy groups in this compound would likely influence its solubility, stability, and reactivity, which are important factors in its potential applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Anti-Cancer Properties
- Anti-Cancer and Anti-Inflammatory Effects : Certain methoxylated derivatives, such as 4′-Geranyloxyferulic acid (GOFA), exhibit significant anti-inflammatory and anti-tumor properties, suggesting their potential as chemopreventive agents against colon cancer and other types of cancers (Epifano et al., 2015).
Environmental Applications
- Herbicide Sorption to Soil : Research on 2,4-D and other phenoxy herbicides, which share a structural similarity with methoxylated compounds, indicates the importance of soil organic matter and iron oxides as sorbents. This insight is crucial for understanding the environmental fate of such compounds (Werner et al., 2012).
Chemical Synthesis and Material Science
- Conversion of Biomass to Value-Added Chemicals : Methoxylated derivatives play a crucial role in transforming plant biomass into furan derivatives, which are key intermediates for producing sustainable polymers, functional materials, and fuels. This application underscores the relevance of methoxylated compounds in green chemistry and sustainability (Chernyshev et al., 2017).
Toxicology and Safety Assessment
- Toxicological Studies : The structure-toxicity relationship of mescaline and its analogs in laboratory animals highlights the critical role of methoxylated compounds in understanding the pharmacological and toxicological properties of psychoactive substances (Hardman et al., 1973).
Safety and Hazards
The safety data sheet for “2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile” indicates that it is considered hazardous. It is toxic if swallowed, causes skin irritation, and can cause serious eye irritation. It is also harmful in contact with skin or if inhaled . Therefore, appropriate safety measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-15-9-6-8(16-10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBYGSDSEGLXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)
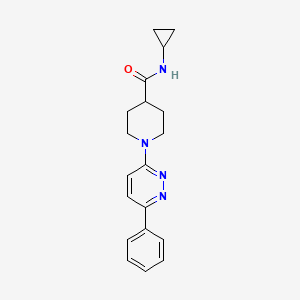


![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)
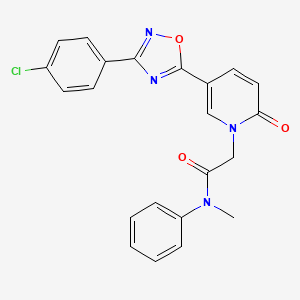
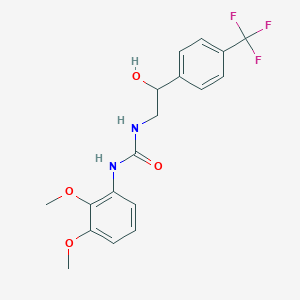
![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2541099.png)
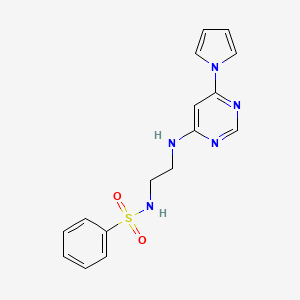
![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)


